Disodium 4,10-dibromodibenzo(def,mno)chrysene-6,12-diyl bis(sulphate)
Overview
Description
Disodium 4,10-dibromodibenzo(def,mno)chrysene-6,12-diyl bis(sulphate) is a complex organic compound characterized by its unique structure, which includes bromine and sulfate groups
Preparation Methods
The synthesis of Disodium 4,10-dibromodibenzo(def,mno)chrysene-6,12-diyl bis(sulphate) typically involves multiple steps. The starting material, 4,10-dibromodibenzo(def,mno)chrysene-6,12-dione, undergoes a series of reactions to introduce the sulfate groups and form the final disodium salt. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
Disodium 4,10-dibromodibenzo(def,mno)chrysene-6,12-diyl bis(sulphate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents to modify the bromine or sulfate groups.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Disodium 4,10-dibromodibenzo(def,mno)chrysene-6,12-diyl bis(sulphate) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of Disodium 4,10-dibromodibenzo(def,mno)chrysene-6,12-diyl bis(sulphate) involves its interaction with molecular targets, such as enzymes or receptors. The bromine and sulfate groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved can vary depending on the specific application and target molecule .
Comparison with Similar Compounds
Disodium 4,10-dibromodibenzo(def,mno)chrysene-6,12-diyl bis(sulphate) can be compared with other similar compounds, such as:
4,10-dibromodibenzo(def,mno)chrysene-6,12-dione: This compound lacks the sulfate groups and has different chemical properties.
Disodium 4,10-dichlorodibenzo(def,mno)chrysene-6,12-diyl bis(sulphate): This compound has chlorine atoms instead of bromine, leading to variations in reactivity and applications.
The uniqueness of Disodium 4,10-dibromodibenzo(def,mno)chrysene-6,12-diyl bis(sulphate) lies in its specific combination of bromine and sulfate groups, which confer distinct chemical and physical properties .
Properties
IUPAC Name |
disodium;(9,18-dibromo-22-sulfonatooxy-12-hexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1,3(8),4,6,9,11,13,15,17(21),18,20(22)-undecaenyl) sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H10Br2O8S2.2Na/c23-15-7-14-19-17-9(15)3-1-5-11(17)21(31-33(25,26)27)13-8-16(24)10-4-2-6-12(18(10)20(13)19)22(14)32-34(28,29)30;;/h1-8H,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRHOYWBIFGUAP-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=C4C=C(C5=C6C4=C3C(=C(C6=CC=C5)OS(=O)(=O)[O-])C=C2Br)Br)OS(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H8Br2Na2O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40908112 | |
Record name | Disodium 4,10-dibromonaphtho[7,8,1,2,3-nopqr]tetraphene-6,12-diyl disulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40908112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
670.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10290-03-6 | |
Record name | Disodium 4,10-dibromodibenzo(def,mno)chrysene-6,12-diylbis(sulphate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010290036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzo[def,mno]chrysene-6,12-diol, 4,10-dibromo-, 6,12-bis(hydrogen sulfate), sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disodium 4,10-dibromonaphtho[7,8,1,2,3-nopqr]tetraphene-6,12-diyl disulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40908112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 4,10-dibromodibenzo[def,mno]chrysene-6,12-diyl bis(sulphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.571 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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